

# 3-Chloro-2,4-difluoropyridine structure

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## Compound of Interest

Compound Name: 3-Chloro-2,4-difluoropyridine

CAS No.: 851179-01-6

Cat. No.: B1602965

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An In-Depth Technical Guide to **3-Chloro-2,4-difluoropyridine**: Structure, Synthesis, and Application

## Foreword

Halogenated pyridines are cornerstone building blocks in modern chemical sciences, serving as indispensable precursors in the development of novel pharmaceuticals and agrochemicals. Their unique electronic properties and versatile reactivity allow for the precise construction of complex molecular architectures. Within this class of compounds, **3-Chloro-2,4-difluoropyridine** has emerged as a particularly valuable synthon. The strategic placement of two fluorine atoms and one chlorine atom on the pyridine scaffold imparts a distinct reactivity profile and offers multiple points for synthetic diversification. This guide provides a comprehensive technical overview of **3-Chloro-2,4-difluoropyridine**, intended for researchers, chemists, and drug development professionals who seek to leverage its properties in their scientific endeavors.

## Molecular Architecture and Physicochemical Properties

The structure of **3-Chloro-2,4-difluoropyridine** is defined by a pyridine ring substituted at the 2- and 4-positions with highly electronegative fluorine atoms and at the 3-position with a chlorine atom. This arrangement significantly polarizes the aromatic system, rendering it electron-deficient and profoundly influencing its chemical behavior.

## Core Structural Information

The fundamental identity of this compound is established by its chemical formula, molecular weight, and registry number.

Identifier	Value	Source
CAS Number	851179-01-6	[1]
Molecular Formula	C <sub>5</sub> H <sub>2</sub> ClF <sub>2</sub> N	[1][2][3]
Molecular Weight	149.53 g/mol	[1][3]
Monoisotopic Mass	148.9843831 Da	[2][3]
IUPAC Name	3-chloro-2,4-difluoropyridine	[2]

## 2D and 3D Structural Representation

The spatial arrangement of the atoms dictates the molecule's interaction with other chemical entities.

Caption: 2D structure of **3-Chloro-2,4-difluoropyridine**.

## Physicochemical Properties

These properties are crucial for determining appropriate reaction conditions, purification methods, and storage.

Property	Value	Notes
Appearance	Solid	[1]
Purity	≥95%	Typical commercial purity[1]
Refractive Index	1.479 (Predicted)	[3]
XLogP	2.0 (Predicted)	A measure of lipophilicity[2]
Heavy Atom Count	9	[3]

## Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides unambiguous confirmation of the molecular structure. While a comprehensive experimental dataset is proprietary to manufacturers, the expected spectral features can be reliably predicted based on the structure.

Technique	Feature	Expected Characteristics
$^1\text{H}$ NMR	Aromatic Protons	Two signals are expected in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the protons at the C5 and C6 positions. Each will show coupling to the adjacent proton and to the fluorine atoms.
$^{13}\text{C}$ NMR	Carbon Atoms	Six distinct signals are expected for the five ring carbons and one for the carbon attached to chlorine. The carbons bonded to fluorine (C2, C4) will exhibit large C-F coupling constants.
$^{19}\text{F}$ NMR	Fluorine Atoms	Two distinct signals are expected, one for the fluorine at C2 and one for the fluorine at C4. These signals will show coupling to each other and to the nearby protons.
Mass Spec (EI)	Molecular Ion ( $\text{M}^+$ )	A molecular ion peak at $m/z \approx 149$ is expected. A characteristic isotopic pattern will be observed due to the presence of chlorine ( $^{35}\text{Cl}$ and $^{37}\text{Cl}$ in an approx. 3:1 ratio), resulting in $\text{M}^+$ and $\text{M}^+ + 2$ peaks.
IR Spectroscopy	Vibrational Bands	Strong C-F stretching bands (approx. 1200-1350 $\text{cm}^{-1}$ ), a C-Cl stretching band (approx. 700-800 $\text{cm}^{-1}$ ), and characteristic aromatic C=C

and C=N stretching vibrations  
(approx. 1400-1600  $\text{cm}^{-1}$ ).

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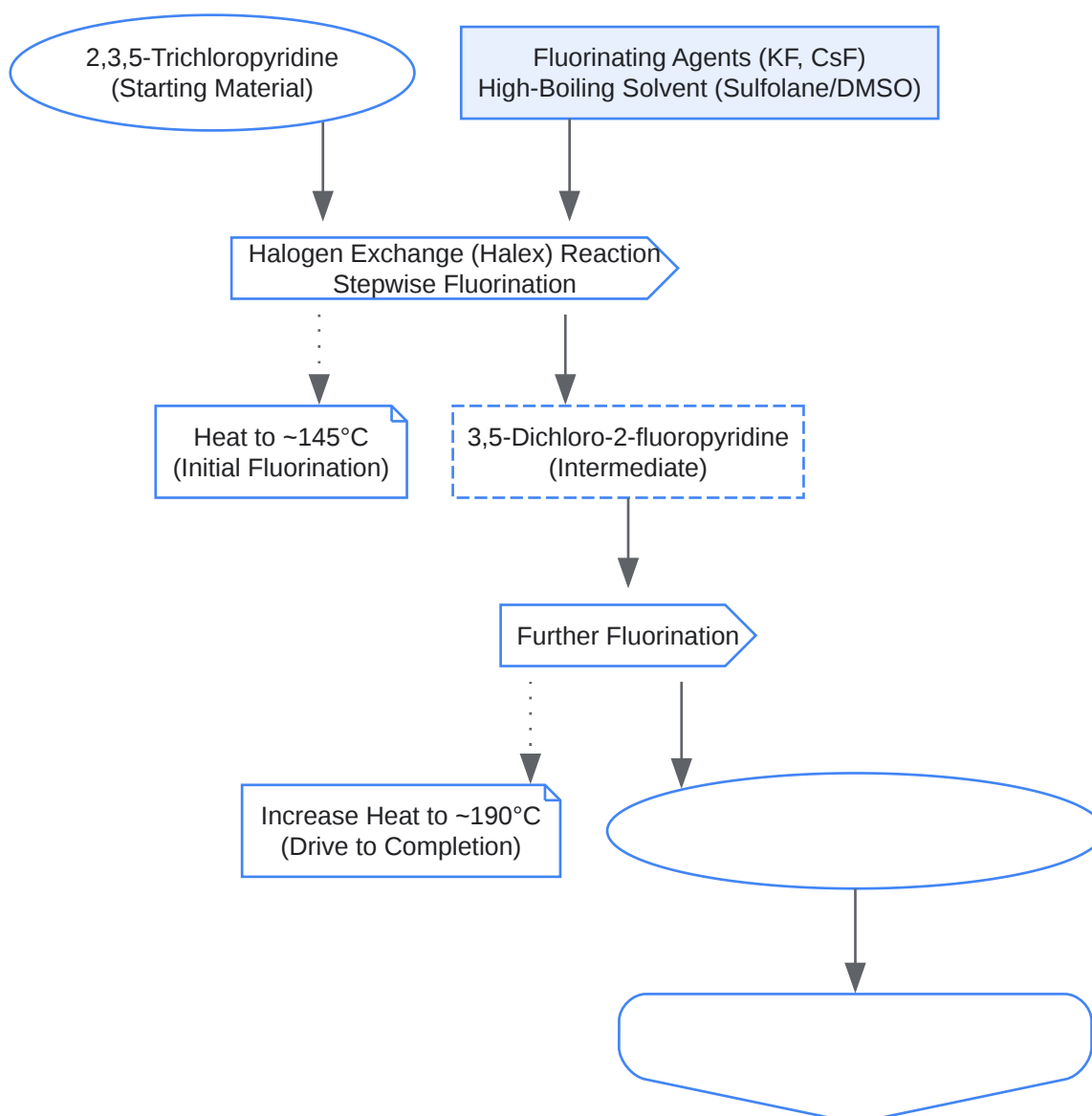
## Synthesis and Reactivity Profile

The synthesis of highly substituted pyridines like **3-Chloro-2,4-difluoropyridine** often involves multi-step sequences, typically culminating in a halogen exchange (Halex) reaction.

## Representative Synthetic Workflow

While the exact industrial synthesis of **3-Chloro-2,4-difluoropyridine** is often proprietary, a highly analogous and illustrative process is the preparation of the related isomer, 5-Chloro-2,3-difluoropyridine, from 2,3,5-trichloropyridine.<sup>[4][5]</sup> This method showcases the core principles of selective fluorination.

Causality in Experimental Design: The choice of a high-boiling polar aprotic solvent (like Sulfolane or DMSO) is critical. It effectively solubilizes the fluoride salts and allows the reaction to be heated to the high temperatures required to overcome the activation energy for nucleophilic aromatic substitution.<sup>[4][6]</sup> A mixture of fluoride sources (e.g., CsF and KF) can enhance reactivity; the more soluble CsF initiates the reaction, while the less expensive KF serves as the bulk fluorinating agent.<sup>[4]</sup>



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## Sources

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